2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods, including electrosynthesis, one-pot synthesis, and reactions with different reagents. For instance, the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile is achieved through electrolysis of different benzyl derivatives in acetonitrile . Another study describes a one-pot synthesis approach for 3,5-dimethyl-4-hydroxybenzonitrile, which yields high purity and optimal results when using DMF as the solvent . These methods suggest that the synthesis of the compound might also be feasible through similar electrosynthetic or one-pot strategies, potentially involving methoxy and dimethyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was elucidated, revealing a triclinic space group and specific bond angles and lengths . This information can be useful in predicting the molecular structure of "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile," as the presence of methoxy and dimethyl groups, as well as a dioxaborinan ring, would influence the overall conformation and stability of the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions involving methoxy and dimethyl substituents. For instance, methoxybenzylidene derivatives undergo reactions with nucleophilic reagents to form structural blocks for further synthesis . Additionally, the thermolysis of a related compound leads to a cascade of reactions, including the formation of novel intermediates . These studies indicate that "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile" may also participate in complex reactions, potentially leading to the formation of new compounds with interesting structures and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the crystal structure of a Meldrum's acid derivative provides insights into its stability and intermolecular interactions . The reactions of substituted 2-hydroxybenzonitriles with nitrogen dioxide, resulting in various nitrocyclohexenone derivatives, demonstrate how substituents affect the reactivity and outcome of chemical reactions . The optical properties of novel oxadiazole derivatives, including absorption and emission spectra, are also discussed, showing the impact of different substituents on these properties . These findings suggest that the physical and chemical properties of "2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile" would be similarly affected by its substituents and molecular structure.
Scientific Research Applications
Suzuki Cross-Coupling Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile is utilized in Suzuki cross-coupling reactions. For instance, a study explored the coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, including 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, to obtain biaryls in good yield using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Signorella, & Drian, 2000).
Cyclic Organophosphorus Compounds
In the field of cyclic organophosphorus chemistry, derivatives like Di-[5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl] disulphide have been synthesized and investigated. These compounds undergo desulphuration and deoxygenation reactions, which are significant in the study of cyclic phosphorus compounds (Edmundson, 1967).
Reactions with Acetonitrile
Research on 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane, a related compound, with acetonitrile has shown the formation of 2,5-dimethyl-4-phenyl-5,6-dihydro1, 3-oxazine. Such reactions are important for understanding the mechanisms of transformations in boron-containing heterocycles (Kuznetsov, Alekseeya, & Gren, 1996).
Nickel Precatalysts in Cross-Coupling
Nickel precatalysts have been shown to effectively cross-couple 2-methoxyphenyl dimethylsulfamate with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinane-2-yl)benzoate at room temperature, demonstrating the compound's role in facilitating efficient cross-coupling reactions (Jezorek et al., 2014).
Synthesis of Haptens for Antibody Production
The compound has been used in synthesizing haptens with a methoxyacetic acid linker for producing antibodies against organophosphate pesticides. This application is crucial in developing sensitive detection methods for these pesticides (ten Hoeve et al., 1997).
Antimicrobial Activity Studies
Compounds like 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, synthesized through reactions involving similar boron-containing compounds, have been evaluated for their antimicrobial activities. Such studies contribute to the exploration of new antimicrobial agents (Babu et al., 2008).
Conformational Studies in Chemistry
The compound has been involved in studies focusing on the stereochemistry of heterocycles, providing insights into the conformational characteristics of boron-containing heterocycles, which is fundamental in the field of organic chemistry (Kuznetsov et al., 1978).
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-13(2)8-17-14(18-9-13)12-10(7-15)5-4-6-11(12)16-3/h4-6H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYALGDGSYUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC=C2OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468308 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
CAS RN |
883898-97-3 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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